Glycerol 1-alpha-linolenate 2,3-dilinolate

Vue d'ensemble

Description

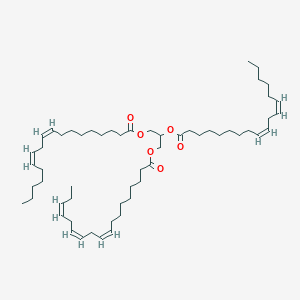

Glycerol 1-alpha-linolenate 2,3-dilinolate is a triacylglycerol compound with the molecular formula C57H96O6 and a molecular weight of 877.4 g/mol. It contains linoleic acid at the sn-1 and sn-2 positions and alpha-linolenic acid at the sn-3 position.

Mécanisme D'action

Target of Action

Glycerol 1-alpha-linolenate 2,3-dilinolate is a specific type of triacylglycerol (TAG) that contains linoleic acid at the sn-1 and sn-2 positions and α-linolenic acid at the sn-3 position. The primary targets of this compound are likely to be involved in lipid metabolism and inflammation, as suggested by studies on similar TAGs .

Mode of Action

The presence of linoleic acid and α-linolenic acid, both essential fatty acids, suggests that this compound may have important nutritional and physiological effects .

Biochemical Pathways

For instance, a study on a similar TAG, 1-oleate-2-palmitate-3-linoleate (OPL), found that it improved lipid metabolism and gut microbiota, and decreased the level of pro-inflammatory cytokines .

Result of Action

The result of this compound’s action is likely to be an improvement in lipid metabolism and a reduction in inflammation. This is based on studies of similar TAGs, which have shown beneficial effects on these parameters .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, diet can affect the absorption and metabolism of TAGs. Additionally, the gut microbiota can influence the breakdown and utilization of TAGs, potentially affecting their efficacy .

Analyse Biochimique

Biochemical Properties

. For instance, glycerol 3-phosphate dehydrogenase (GPDH) catalyzes the biosynthesis of sn-glycerol-3-phosphate in eukaryotes and bacteria . This suggests that Glycerol 1-alpha-linolenate 2,3-dilinolate may interact with similar enzymes and proteins.

Cellular Effects

The specific cellular effects of this compound are not well-studied. Glycerol and its derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Glycerol 3-phosphate dehydrogenase (GPD1 and GPD2) are known to act as an NADH shuttle for mitochondrial bioenergetics and function as an important bridge between glucose and lipid metabolism .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. Glycerol and its derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. The aquaglyceroporin GlpF is known to selectively conduct small molecules, such as glycerol, across the cell membrane under a concentration gradient of the substrate .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Glycerol 3-phosphate dehydrogenase 2 (GPD2) is known to be located on the outer surface of the inner mitochondrial membrane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Glycerol 1-alpha-linolenate 2,3-dilinolate involves the esterification of glycerol with linoleic acid and alpha-linolenic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and increase yield. The purification process may involve additional steps such as distillation and crystallization to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Glycerol 1-alpha-linolenate 2,3-dilinolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds.

Substitution: The ester groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like ammonia and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Hydroperoxides and aldehydes.

Reduction: Saturated triacylglycerols.

Substitution: Amide derivatives.

Applications De Recherche Scientifique

Cardiovascular Health

Alpha-linolenic acid (ALA), a component of glycerol 1-alpha-linolenate, is recognized for its role in reducing cardiovascular disease risk. Studies indicate that ALA can help maintain normal heart rhythm, reduce blood clot formation, and lower inflammation levels . The presence of linoleic acid also contributes to cardiovascular benefits through its metabolism into bioactive lipids such as prostaglandins and leukotrienes .

Immune Modulation

Research has shown that glycerol derivatives can influence immune responses. A study involving a compound similar to glycerol 1-alpha-linolenate demonstrated that it could modulate immune cell activity and cytokine production, potentially benefiting conditions like asthma and autoimmune diseases . The immunomodulatory effects may be attributed to the fatty acid composition influencing cellular signaling pathways.

Dermatological Applications

Glycerol 1-alpha-linolenate is being explored for its potential benefits in skin health. Linoleic acid is known for its anti-inflammatory properties and ability to improve skin barrier function. It has been utilized in formulations aimed at treating acne and other inflammatory skin conditions due to its ability to reduce sebum production and promote healing .

Case Study 1: Immune Function Improvement

A randomized controlled trial involving participants supplemented with similar glycerol compounds showed significant improvements in immune markers. The study found that supplementation led to decreased production of pro-inflammatory cytokines (IL-4 and IL-6), suggesting a beneficial effect on immune regulation .

Case Study 2: Cardiovascular Risk Reduction

In a cohort study assessing dietary intake of ALA-rich foods, participants who consumed higher amounts of alpha-linolenic acid demonstrated lower incidences of cardiovascular events. This supports the hypothesis that dietary sources of glycerol derivatives can contribute to heart health .

Table: Summary of Applications

Comparaison Avec Des Composés Similaires

Similar Compounds

- Glycerol 1,2-dilinoleate 3-alpha-linolenate

- Glycerol 1-alpha-linolenate 2,3-dioleate

- Glycerol 1,2-dioleate 3-alpha-linolenate

Uniqueness

Glycerol 1-alpha-linolenate 2,3-dilinolate is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. The presence of both linoleic acid and alpha-linolenic acid makes it a valuable compound for studying the combined effects of these fatty acids on biological systems.

Activité Biologique

Glycerol 1-alpha-linolenate 2,3-dilinolate is a complex compound derived from glycerol and alpha-linolenic acid (ALA), an essential omega-3 fatty acid. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and potential therapeutic applications.

Overview of Alpha-Linolenic Acid

Alpha-linolenic acid (ALA) is a polyunsaturated fatty acid that plays a crucial role in human health. It is primarily obtained through dietary sources such as flaxseeds, chia seeds, and walnuts. ALA is metabolized in the body to longer-chain omega-3 fatty acids, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are known for their anti-inflammatory and cardioprotective properties .

Metabolism of this compound

The metabolism of glycerol 1-alpha-linolenate involves the conversion of ALA to various bioactive metabolites. The enzymatic conversion occurs through several steps:

- Desaturation : ALA is first converted to stearidonic acid via delta-6 desaturase.

- Elongation : Stearidonic acid is then elongated to produce EPA and DHA.

- Incorporation into Membranes : These fatty acids are incorporated into cell membranes, affecting membrane fluidity and function .

Anti-inflammatory Effects

Glycerol 1-alpha-linolenate exhibits significant anti-inflammatory properties. Studies have shown that ALA can modulate inflammatory pathways by influencing the expression of genes involved in inflammation through transcription factors like NF-kappa B and PPARs (peroxisome proliferator-activated receptors) .

Table 1: Summary of Anti-inflammatory Effects

Cardiovascular Health

The consumption of glycerol 1-alpha-linolenate has been linked to improved cardiovascular health. ALA has been shown to lower blood cholesterol levels and reduce triglycerides, contributing to a decreased risk of heart disease .

Case Study: Alpha-Linolenic Acid Deficiency

A clinical case demonstrated that supplementation with ethyl linolenate significantly improved symptoms related to alpha-linolenic acid deficiency, including reduced cholesterol levels and enhanced metabolic profiles after just two weeks of treatment .

Potential Therapeutic Applications

Given its biological activities, glycerol 1-alpha-linolenate may have potential applications in various therapeutic areas:

- Cardiovascular Disease : Due to its lipid-modulating effects, it could be beneficial in managing dyslipidemia.

- Inflammatory Disorders : Its anti-inflammatory properties may offer therapeutic avenues for conditions like arthritis or inflammatory bowel disease.

- Neurological Health : Omega-3 fatty acids are crucial for brain health; thus, this compound could play a role in neuroprotection and cognitive function enhancement.

Propriétés

IUPAC Name |

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,10,16-21,25-30,54H,4-6,8-9,11-15,22-24,31-53H2,1-3H3/b10-7-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPHUAVENUDDAO-JZRYOQFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H96O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

877.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.